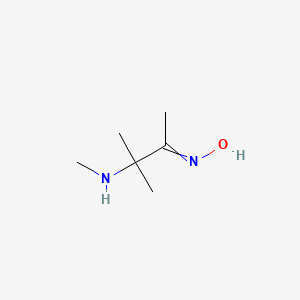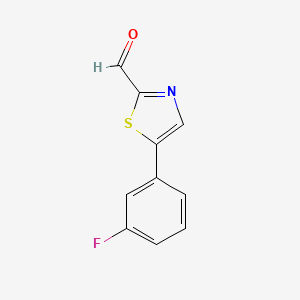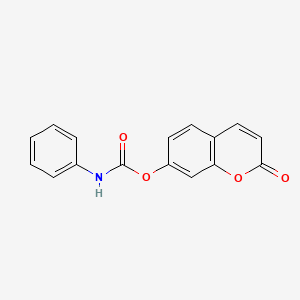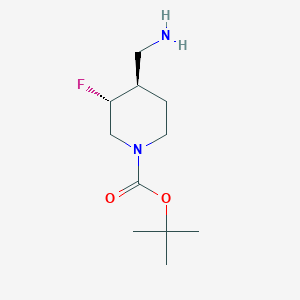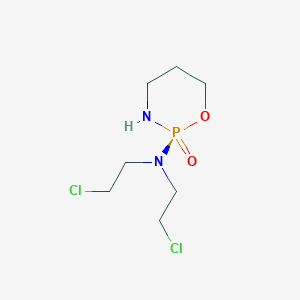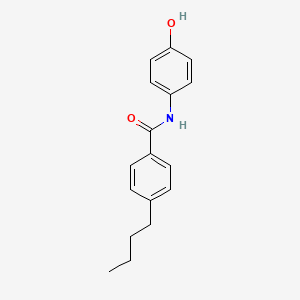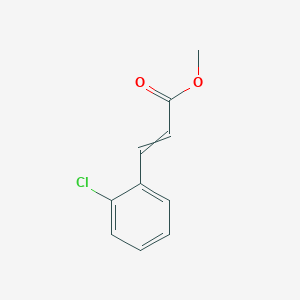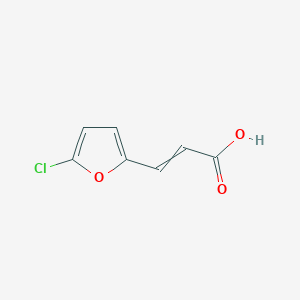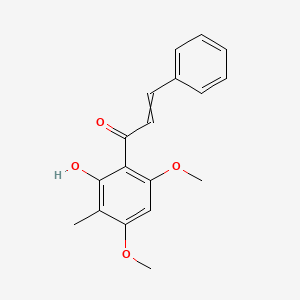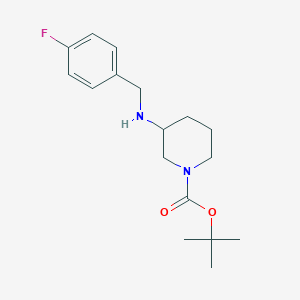
1-Boc-3-(4-fluoro-benzylamino)-piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Boc-3-(4-fluoro-benzylamino)-piperidine is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a 4-fluoro-benzylamino group and protected by a tert-butoxycarbonyl (Boc) group. The presence of the fluorine atom and the Boc group imparts distinct chemical properties to the compound, making it valuable for various applications.
準備方法
The synthesis of 1-Boc-3-(4-fluoro-benzylamino)-piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate starting materials.
Introduction of the 4-fluoro-benzylamino group: This step involves the nucleophilic substitution of a suitable benzylamine derivative with a fluorine-containing reagent.
Protection with Boc group: The final step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group using reagents like di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反応の分析
1-Boc-3-(4-fluoro-benzylamino)-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamino group, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
1-Boc-3-(4-fluoro-benzylamino)-piperidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a tool compound in biological studies to investigate the effects of fluorine substitution on biological activity and molecular interactions.
Medicine: The compound is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of drug candidates targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.
作用機序
The mechanism of action of 1-Boc-3-(4-fluoro-benzylamino)-piperidine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The Boc group provides protection during synthetic transformations, ensuring the compound’s stability and reactivity. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.
類似化合物との比較
1-Boc-3-(4-fluoro-benzylamino)-piperidine can be compared with other similar compounds, such as:
1-Boc-3-(4-chloro-benzylamino)-piperidine: This compound has a chlorine atom instead of a fluorine atom, which can affect its chemical reactivity and biological activity.
1-Boc-3-(4-methyl-benzylamino)-piperidine: The presence of a methyl group instead of a fluorine atom can lead to differences in steric and electronic properties.
1-Boc-3-(4-nitro-benzylamino)-piperidine:
The uniqueness of this compound lies in the specific effects imparted by the fluorine atom, which can enhance its stability, lipophilicity, and biological activity compared to its analogs.
特性
CAS番号 |
887584-96-5 |
|---|---|
分子式 |
C17H25FN2O2 |
分子量 |
308.4 g/mol |
IUPAC名 |
tert-butyl 3-[(4-fluorophenyl)methylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-4-5-15(12-20)19-11-13-6-8-14(18)9-7-13/h6-9,15,19H,4-5,10-12H2,1-3H3 |
InChIキー |
PEYGKVHAIBEIBV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4,5,5-Tetramethyl-2-[2-(methylperoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B15147687.png)
![N-[2-(4-Amino-phenyl)-acetyl]-methanesulfonamide](/img/structure/B15147690.png)

![octapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B15147702.png)
